Isometamidium Bromide Hydrobromide

Übersicht

Beschreibung

Isometamidium Bromide Hydrobromide is a phenanthridinium-based compound primarily used as a trypanocide. It is effective against various species of Trypanosoma, which are protozoan parasites responsible for diseases such as African animal trypanosomiasis. This compound is widely used in veterinary medicine to treat and prevent trypanosomiasis in livestock.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isometamidium Bromide Hydrobromide is synthesized through a multi-step process involving the coupling of diazotized 3’-aminobenzamidine with homidium chloride. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the successful formation of the desired product. The final product is purified through crystallization or chromatography techniques to achieve the required purity.

Industrial Production Methods

In industrial settings, the production of isometamidium bromide involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the preparation of intermediates, coupling reactions, and purification steps. The final product is formulated into various dosage forms, such as injectable solutions, for veterinary use.

Analyse Chemischer Reaktionen

Types of Reactions

Isometamidium Bromide Hydrobromide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can alter the phenanthridinium ring structure, affecting the compound’s biological activity.

Substitution: Substitution reactions involving the amino and phenyl groups can modify the compound’s properties and efficacy.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of isometamidium bromide with altered biological activities and pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Isometamidium Bromide Hydrobromide has several notable scientific research applications:

- Chemistry : Utilized as a model compound in studies involving phenanthridinium chemistry and reaction mechanisms.

- Biology : Employed in research on protozoan parasites and their resistance mechanisms.

- Medicine : Investigated for potential use in treating other parasitic infections and its effects on mammalian cells.

- Industry : Used in developing new trypanocidal drugs and formulations for veterinary use .

Comparative Effectiveness

To understand the effectiveness of this compound relative to other trypanocides, a comparison with similar compounds is essential:

| Compound | Mechanism of Action | Resistance Patterns |

|---|---|---|

| Isometamidium Bromide | Intercalates DNA, disrupts replication | Resistance associated with diminazene resistance |

| Homidium Chloride | Similar action as Isometamidium | Comparable resistance mechanisms |

| Diminazene Aceturate | Inhibits glycolysis | Resistance linked to mutations affecting transport proteins |

| Quinapyramine Sulfate | Interferes with DNA synthesis | Resistance due to variations in mitochondrial membrane potential |

This table illustrates that while this compound demonstrates significant efficacy against various Trypanosoma species, resistance development remains a critical concern across all trypanocidal agents.

Case Studies and Research Findings

- Field Studies on Efficacy : A study involving farmers indicated that Isometamidium Chloride (a related compound) was used by 43% of participants for controlling trypanosomes. This suggests a high reliance on this class of drugs in agricultural settings .

- Resistance Mechanisms : Research has detailed how resistance to Isometamidium can emerge, particularly in relation to Trypanosoma brucei. Mutations in transport proteins have been identified as key factors contributing to decreased drug efficacy .

- Pharmaceutical Developments : Ongoing research aims to develop new formulations incorporating this compound, addressing both efficacy and safety profiles. Studies are also exploring combination therapies to mitigate resistance issues .

Wirkmechanismus

Isometamidium Bromide Hydrobromide exerts its effects by intercalating into the DNA of trypanosomes, disrupting their nucleic acid synthesis and replication. The compound targets the kinetoplast DNA, leading to the breakdown of the kinetoplast network and ultimately causing the death of the parasite. The primary molecular target is the topoisomerase enzyme, which is essential for maintaining the structure and function of the kinetoplast DNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Homidium chloride: Another phenanthridinium-based trypanocide with a similar mode of action.

Diminazene aceturate: A diamidine compound used to treat trypanosomiasis, but with a different chemical structure and mechanism of action.

Quinapyramine sulfate: A trypanocide with a distinct chemical structure and mode of action compared to isometamidium bromide.

Uniqueness

Isometamidium Bromide Hydrobromide is unique due to its long-acting prophylactic properties and its ability to target multiple species of Trypanosoma. Its high efficacy and relatively low toxicity make it a preferred choice for the treatment and prevention of trypanosomiasis in livestock.

Biologische Aktivität

Isometamidium Bromide Hydrobromide is a phenanthridinium derivative primarily employed as a trypanocide , effective against various protozoan parasites, especially those causing African animal trypanosomiasis . This compound is crucial in veterinary medicine for preventing and treating infections caused by Trypanosoma species, which are responsible for significant livestock losses in regions such as sub-Saharan Africa.

- Chemical Structure : this compound is characterized by its phenanthridinium core, which allows it to intercalate into the DNA of trypanosomes. This intercalation disrupts nucleic acid synthesis and replication, particularly targeting the kinetoplast DNA, leading to the breakdown of the kinetoplast network and ultimately causing parasite death. The primary molecular target is the enzyme topoisomerase , essential for maintaining DNA structure and function .

- Synthesis : The compound is synthesized through a multi-step process involving the coupling of diazotized 3’-aminobenzamidine with homidium chloride, followed by purification techniques such as crystallization or chromatography .

Efficacy Against Trypanosomiasis

This compound has demonstrated significant efficacy in treating trypanosomiasis. A comparative field trial conducted in Kenya assessed its prophylactic effects against Trypanosoma infections in cattle. The study revealed that cattle treated with isometamidium required less frequent retreatment compared to those treated with homidium bromide, indicating superior efficacy and longer-lasting protection .

Table 1: Comparative Efficacy of Isometamidium and Homidium

| Drug | Mean Interval Between Treatments (weeks) | Total Drug Costs |

|---|---|---|

| Isometamidium | 7.5 ± 1.9 | Higher |

| Homidium Bromide | 4.6 ± 2.1 | Lower |

Resistance Mechanisms

Despite its effectiveness, resistance to isometamidium has been observed in certain Trypanosoma strains. Research indicates that strains like Trypanosoma congolense have developed resistance mechanisms that limit the drug's efficacy. This resistance underscores the importance of continuous monitoring and development of new trypanocidal agents .

Mutagenicity and Safety Profile

Research on the mutagenic potential of isometamidium indicates that it can cause chromosomal aberrations in animal models. In a study involving rats, significant increases in chromosomal aberrations were noted following administration of high doses, suggesting potential risks associated with its use . However, the therapeutic index remains favorable when used at recommended dosages.

Field Studies on Prophylactic Use

A longitudinal observational study highlighted the challenges faced in administering isometamidium effectively in cattle herds. The study found that inadequate dosing and counterfeit drugs contributed significantly to treatment failures, emphasizing the need for stringent quality control measures .

Key Findings from Case Studies:

- Prophylaxis Failure : Approximately 44% of prophylactic administrations failed due to improper drug use or counterfeit products.

- Impact on Livestock Health : Effective use of isometamidium was associated with improved weight gains and lower infection rates among treated herds.

Resistance Patterns Observed

Another study focusing on drug sensitivity revealed that certain Trypanosoma brucei strains exhibited resistance to both isometamidium and homidium, necessitating further research into alternative treatments or combination therapies to combat resistant strains effectively .

Eigenschaften

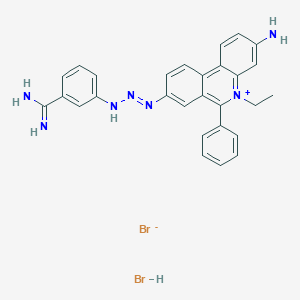

IUPAC Name |

3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;bromide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N7.2BrH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKRCDXAXRAULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.Br.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27Br2N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961945 | |

| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium bromide--hydrogen bromide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4174-69-0 | |

| Record name | Isometamidium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004174690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium bromide--hydrogen bromide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.